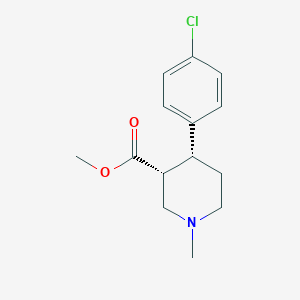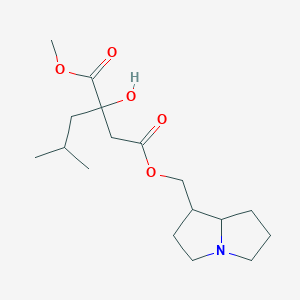![molecular formula C9H8ClNO4 B12107664 4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid CAS No. 14463-22-0](/img/structure/B12107664.png)
4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 4-[(chloroacétyl)amino]-2-hydroxybenzoïque est un composé organique appartenant à la classe des acides hydroxybenzoïques. Il se caractérise par la présence d’un groupe chloroacétyle lié à un groupe amino, qui est lui-même lié à une partie acide hydroxybenzoïque.
Méthodes De Préparation
Voies de Synthèse et Conditions Réactionnelles : La synthèse de l’acide 4-[(chloroacétyl)amino]-2-hydroxybenzoïque implique généralement la chloroacétylation de composés aminés. Une méthode courante consiste à faire réagir l’acide 2-hydroxybenzoïque avec le chlorure de chloroacétyle en présence d’une base comme la pyridine. La réaction est réalisée dans des conditions contrôlées pour garantir un rendement élevé et une pureté du produit .
Méthodes de Production Industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer l’efficacité et l’extensibilité du processus. En outre, la mise en œuvre de principes de chimie verte, tels que les conditions sans solvant et l’utilisation de réactifs écologiques, peut rendre le processus de production plus durable .
Analyse Des Réactions Chimiques
Types de Réactions : L’acide 4-[(chloroacétyl)amino]-2-hydroxybenzoïque subit diverses réactions chimiques, notamment :
Réactions de Substitution : Le groupe chloroacétyle peut être substitué par des nucléophiles tels que des amines et des alcools.
Réactions d’Oxydation et de Réduction : La partie acide hydroxybenzoïque peut subir une oxydation pour former des quinones ou une réduction pour former des hydroquinones.
Hydrolyse : Le groupe chloroacétyle peut être hydrolysé pour former l’acide carboxylique correspondant.
Réactifs et Conditions Communs :
Réactions de Substitution : Des réactifs tels que des amines, des alcools et des thiols en présence d’une base.
Réactions d’Oxydation : Des agents oxydants comme le permanganate de potassium ou le peroxyde d’hydrogène.
Réactions de Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Hydrolyse : Des conditions acides ou basiques pour faciliter l’hydrolyse du groupe chloroacétyle.
Principaux Produits Formés :
Réactions de Substitution : Formation de dérivés N-substitués.
Réactions d’Oxydation : Formation de quinones.
Réactions de Réduction : Formation d’hydroquinones.
Hydrolyse : Formation d’acides carboxyliques.
Applications De Recherche Scientifique
L’acide 4-[(chloroacétyl)amino]-2-hydroxybenzoïque a un large éventail d’applications en recherche scientifique :
Chimie : Utilisé comme brique élémentaire pour la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquête sur ses applications thérapeutiques potentielles, telles que le développement de nouveaux médicaments.
Industrie : Utilisé dans la production de polymères, de revêtements et d’autres matériaux.
Mécanisme D'action
Le mécanisme d’action de l’acide 4-[(chloroacétyl)amino]-2-hydroxybenzoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe chloroacétyle peut former des liaisons covalentes avec des sites nucléophiles sur les protéines et les enzymes, inhibant potentiellement leur activité. De plus, la partie acide hydroxybenzoïque peut participer à des réactions redox, influençant le stress oxydatif cellulaire et les voies de signalisation .
Composés Similaires :
Acide 4-amino-2-hydroxybenzoïque : Manque le groupe chloroacétyle, ce qui se traduit par une réactivité et des applications différentes.
Acide 4-[(bromoacétyl)amino]-2-hydroxybenzoïque : Structure similaire, mais avec un groupe bromoacétyle au lieu d’un groupe chloroacétyle, conduisant à des propriétés chimiques différentes.
Acide 4-[(acétyl)amino]-2-hydroxybenzoïque :
Unicité : La présence du groupe chloroacétyle dans l’acide 4-[(chloroacétyl)amino]-2-hydroxybenzoïque confère des propriétés chimiques uniques, telles qu’une réactivité accrue envers les nucléophiles et un potentiel de modification covalente des biomolécules. Ce qui en fait un composé précieux pour diverses applications de recherche et industrielles .
Comparaison Avec Des Composés Similaires
4-Amino-2-hydroxybenzoic acid: Lacks the chloroacetyl group, resulting in different reactivity and applications.
4-[(Bromoacetyl)amino]-2-hydroxybenzoic acid: Similar structure but with a bromoacetyl group instead of a chloroacetyl group, leading to different chemical properties.
4-[(Acetyl)amino]-2-hydroxybenzoic acid:
Uniqueness: The presence of the chloroacetyl group in 4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for covalent modification of biomolecules. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
14463-22-0 |
|---|---|
Formule moléculaire |
C9H8ClNO4 |
Poids moléculaire |
229.62 g/mol |
Nom IUPAC |
4-[(2-chloroacetyl)amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C9H8ClNO4/c10-4-8(13)11-5-1-2-6(9(14)15)7(12)3-5/h1-3,12H,4H2,(H,11,13)(H,14,15) |
Clé InChI |
LKNVVXVUHMODPX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC(=O)CCl)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Iodobenzo[d]thiazole-6-carboxylic acid](/img/structure/B12107600.png)

![5-[(2-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid](/img/structure/B12107604.png)


![[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetic acid](/img/structure/B12107616.png)





